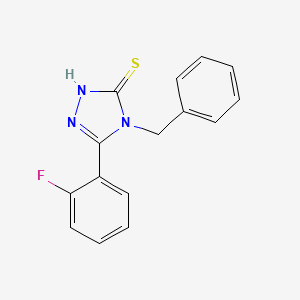

4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Table 1: Marketed 1,2,4-Triazole Derivatives with Fluorinated Aromatic Substituents

Rationale for Fluorophenyl Substitution in Triazole-Based Pharmacophores

The incorporation of fluorophenyl groups into triazole derivatives is a deliberate strategy to optimize pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity (3.98 Pauling scale) and small atomic radius enable subtle electronic modulation without steric hindrance. In this compound, the 2-fluorophenyl moiety likely enhances target affinity through three mechanisms:

Electron-Withdrawing Effects : The fluorine atom withdraws electron density via inductive effects, polarizing the phenyl ring and strengthening dipole interactions with enzymatic active sites. This is critical in CYP51 inhibition, where triazoles coordinate the heme iron via the N-4 atom.

Lipophilicity Modulation : Fluorine increases logP values by 0.25–0.30 units per substituent, improving membrane permeability. Comparative studies show that 2-fluorophenyl analogs exhibit 1.5–2.0-fold greater cellular uptake than non-fluorinated counterparts in Candida albicans models.

Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life. For example, replacing a chlorophenyl group with 2-fluorophenyl in voriconazole analogs reduced hepatic clearance by 40% in murine studies.

The 2-fluorophenyl orientation also influences stereoelectronic interactions. Molecular docking simulations reveal that the ortho-fluorine in voriconazole forms a 2.9 Å hydrogen bond with CYP51's Thr315 residue, a feature absent in para-substituted analogs. This specificity may explain the enhanced antifungal potency of 2-fluorophenyl derivatives compared to other positional isomers.

Properties

IUPAC Name |

4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLIVVITMKSPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327344 | |

| Record name | 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-98-1 | |

| Record name | 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate benzyl and fluorophenyl precursors with triazole derivativesThe reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of triazoles, including 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrate potent activity against various bacterial strains:

- Mechanism of Action : The compound's mechanism involves inhibiting key enzymes involved in bacterial cell wall synthesis and function.

- Case Study : In a study evaluating triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .

Antifungal Properties

The antifungal activity of triazoles is well-documented. This compound has been tested for its efficacy against various fungal pathogens:

- Efficacy : It has shown effectiveness against strains such as Candida albicans, with some derivatives exhibiting MIC values lower than those of traditional antifungal agents .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives:

- Cell Line Studies : The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Mechanism : The anticancer effects are attributed to the compound's ability to interfere with DNA synthesis and repair processes in cancer cells.

Comparative Analysis of Related Compounds

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | <0.5 μg/mL | Effective | Moderate |

| Compound B | <0.25 μg/mL | Highly Effective | High |

| This compound | Comparable to vancomycin | Effective against Candida | Promising in cell line studies |

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Pharmacological Potential

Antimicrobial Activity :

Fluorinated triazoles, such as 4-(2,4-difluorophenyl)-5-(phenylsulfonylphenyl)-2H-triazole-3-thione, show antifungal activity against Candida spp. (MIC = 8–16 μg/mL) . The target compound’s 2-fluorophenyl group may enhance specificity for microbial targets.- Derivatives with -SH and -NH₂ groups (e.g., ) outperform those with electron-withdrawing substituents, guiding future modifications for enhanced activity.

Biological Activity

4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features, including the benzyl and fluorophenyl groups, contribute significantly to its chemical properties and biological efficacy.

- Molecular Formula : C15H12FN3S

- Molecular Weight : 285.34 g/mol

- CAS Number : 721415-98-1

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : The compound inhibits bacterial enzymes and disrupts cell wall synthesis, leading to bacterial cell death.

- Antifungal Activity : Similar mechanisms apply to its antifungal properties, where it interferes with fungal cell wall integrity.

- Anticancer Activity : It induces apoptosis in cancer cells through activation of specific signaling pathways, potentially impacting tumor growth and proliferation.

Biological Activity Overview

Case Studies and Research Findings

-

Antibacterial Studies :

- A study demonstrated that derivatives of triazoles, including this compound, showed remarkable selectivity against resistant bacterial strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics like ciprofloxacin .

- Another research highlighted that compounds containing a benzyl group at the 4-position exhibited stronger antibacterial effects compared to other derivatives .

-

Antifungal Efficacy :

- In vitro assays indicated that this compound displayed potent antifungal activity against Candida species and Aspergillus spp., with mechanisms involving disruption of ergosterol biosynthesis.

- Anticancer Properties :

Structure-Activity Relationship (SAR)

The presence of specific substituents on the triazole ring significantly influences the biological activity:

Q & A

Basic: What are the standard synthetic routes for 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1: Preparation of a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions .

- Step 2: Cyclization in basic media (e.g., NaOH/ethanol) to form the triazole-thiol core. Substituents like benzyl and fluorophenyl groups are introduced via nucleophilic substitution or alkylation .

- Optimization: Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional reflux methods .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: For confirming substituent positions (e.g., fluorophenyl proton splitting patterns) .

- Mass Spectrometry (MS): To verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic effects of the fluorophenyl and benzyl groups .

Basic: How are alkylated or Mannich base derivatives of this compound synthesized?

Methodological Answer:

Derivatization strategies include:

- S-Alkylation: Reacting the thiol group with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) with K₂CO₃ as a base .

- Mannich Bases: Condensation with formaldehyde and secondary amines (e.g., morpholine) under mild acidic conditions .

- Microwave Synthesis: Enhances reaction efficiency for thioether derivatives .

Advanced: How does the 2-fluorophenyl group influence biological activity compared to other substituents?

Methodological Answer:

- Lipophilicity Enhancement: The electron-withdrawing fluorine atom increases membrane permeability, as shown in analogs with fluorobenzyl groups .

- Antimicrobial Activity: Fluorinated derivatives exhibit superior activity against Staphylococcus aureus compared to chlorinated or methoxy-substituted analogs. Testing involves standardized MIC assays .

- SAR Studies: Comparative docking studies suggest fluorine’s role in enhancing target binding (e.g., bacterial dihydrofolate reductase) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from:

- Strain Variability: Use standardized strains (e.g., ATCC controls) and replicate assays across labs .

- Solubility Differences: Pre-treat compounds with DMSO or surfactants to ensure consistent bioavailability .

- Computational Validation: Apply DFT or molecular dynamics to predict activity trends and validate experimentally .

Advanced: What computational methods are used to predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51) to guide synthetic modifications .

- Thermogravimetric Analysis (TGA): Coupled with DFT to assess thermal decomposition pathways .

Advanced: How can structural modifications improve aqueous solubility for in vivo studies?

Methodological Answer:

- PEGylation: Introduce polyethylene glycol chains via thiol-ene reactions .

- Salt Formation: React with NaHCO₃ or HCl to generate water-soluble sodium or hydrochloride salts .

- Co-crystallization: Use hydrophilic co-formers (e.g., cyclodextrins) to enhance dissolution rates .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

- Purification: Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .

- Byproduct Control: Optimize stoichiometry and reaction time to minimize thiol oxidation byproducts .

- Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.